Benoxacor is an inert agricultural chemical that acts as an herbicide safener to protect crops from herbicide toxicity.
Benoxacor
CAS No.: 98730-04-2
Cat. No.: VC0520763
Molecular Formula: C11H11Cl2NO2
Molecular Weight: 260.11 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98730-04-2 |
---|---|
Molecular Formula | C11H11Cl2NO2 |
Molecular Weight | 260.11 g/mol |
IUPAC Name | 2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Standard InChI | InChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3 |
Standard InChI Key | PFJJMJDEVDLPNE-UHFFFAOYSA-N |
SMILES | CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl |
Canonical SMILES | CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl |
Appearance | Solid powder |
Melting Point | 107.6 °C |
Introduction
Chemical Identity and Physicochemical Properties
Benoxacor (C₁₁H₁₁Cl₂NO₂) is a chiral compound with a molecular weight of 260.12 g/mol. It exists as white to slightly yellowish-brown crystals or powder, sparingly soluble in water but soluble in organic solvents such as ethyl acetate . Its stability is temperature-dependent, requiring storage at 2–10°C to prevent degradation . The structural backbone comprises a benzoxazine ring substituted with a dichloroacetyl group, which is pivotal for its safening activity (Figure 1) .
Table 1: Physicochemical Properties of Benoxacor
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₁Cl₂NO₂ | |
Molecular Weight | 260.12 g/mol | |
CAS RN | 98730-04-2 | |
Appearance | White to yellowish crystals | |
Solubility | Low in water; high in organics | |
Storage Conditions | 2–10°C |
Metabolic Pathways and Biotransformation
Plant Metabolism
In Zea mays (maize), benoxacor undergoes rapid biotransformation via glutathione (GSH) conjugation and oxidative pathways. Within 0.25–24 hours of treatment, 12 metabolites are detected, including mono- and di-glutathione conjugates, formylcarboxamide, and carboxycarboxamide derivatives . The mono(GSH) conjugate, formed via glutathione S-transferase (GST)-mediated linkage at the N-dichloroacetyl α-carbon, dominates in later stages, suggesting its role in detoxification .
Mammalian Metabolism
In rats, benoxacor is metabolized enantioselectively by hepatic enzymes. Cytochrome P450s (CYPs) and carboxylesterases (CESs) in microsomes preferentially deplete the first eluting enantiomer (E₁-benoxacor), while cytosolic GSTs exhibit sex-dependent activity: male rats favor the second enantiomer (E₂-benoxacor), whereas females retain E₁ . Intrinsic clearance rates indicate CYPs as the primary metabolizers, with CESs contributing significantly in males . Metabolites include dichloroacetic acid (DCA), implicated in hepatotoxicity .
Table 2: Key Enzymes in Benoxacor Metabolism
Enzyme | Role | Species | Sex Bias | Source |
---|---|---|---|---|
Glutathione S-transferase | GSH conjugation | Maize | – | |
Cytochrome P450 | Oxidative metabolism | Rat | None | |
Carboxylesterase | Hydrolytic cleavage | Rat | Male |
Mechanism of Action as a Herbicide Safener
Benoxacor protects crops like maize and tomato by inducing GST activity, which conjugates herbicides (e.g., metribuzin, imazamox) to GSH, rendering them non-toxic . In tomato, seed treatment with benoxacor reduces bicyclopyrone-induced injury by 1.3-fold and mitigates biomass loss from metribuzin by enhancing GST-mediated detoxification . This safening effect allows herbicides to target weeds without damaging crops, broadening the chemical options available for integrated weed management.
Toxicological and Environmental Implications
Environmental Persistence
Agricultural Applications and Efficacy
Table 3: Safening Efficacy in Tomato
Herbicide | Injury Reduction (Benoxacor) | Biomass Protection | Source |
---|---|---|---|
Bicyclopyrone | 1.3-fold | Moderate | |
Metribuzin | Not reported | Significant | |
Imazamox | – | 5.5-fold (Fenclorim) |
Field trials demonstrate that benoxacor pretreatment reduces herbicide injury in tomatoes by 30–50%, enabling the use of broad-spectrum herbicides without compromising crop yield . This aligns with its mode of action in maize, where GST induction is critical for xenobiotic detoxification .
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